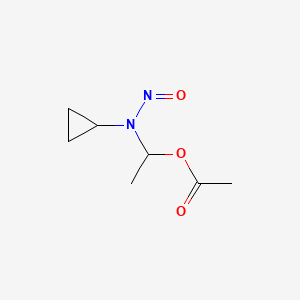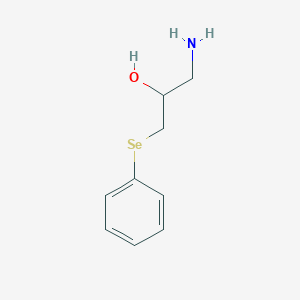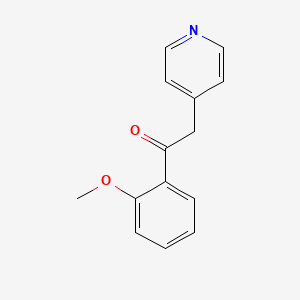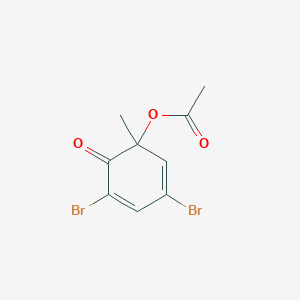
N-Nitroso(1-acetoxyethyl)cyclopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso(1-acetoxyethyl)cyclopropylamine is a member of the nitrosamine family, which are compounds containing the nitroso functional group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental and pharmaceutical safety . This compound, like other nitrosamines, is of interest due to its potential biological activity and implications in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso(1-acetoxyethyl)cyclopropylamine typically involves the nitrosation of secondary amines. One practical method for N-nitrosation uses the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . Another method involves the use of tert-butyl nitrite (TBN) as a multitask reagent for the controlled synthesis of N-nitrosoamides from N-alkyl amides .
Industrial Production Methods
Industrial production of nitrosamines, including this compound, often involves large-scale nitrosation processes. These processes require careful control of reaction conditions to ensure the desired product is obtained with high purity and yield. Common reagents include nitrous acid and secondary amines, with the reaction typically carried out in an acidic medium .
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso(1-acetoxyethyl)cyclopropylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitrosoalkanes.
Reduction: Reduction of nitrosamines can yield amines.
Substitution: Nitrosamines can undergo substitution reactions, particularly in the presence of nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with nitrosamines under acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrosoalkanes, while reduction typically produces amines .
Aplicaciones Científicas De Investigación
N-Nitroso(1-acetoxyethyl)cyclopropylamine has several scientific research applications:
Chemistry: It is used to study the mechanisms of nitrosation and the formation of nitrosamines.
Biology: Research on its mutagenic and carcinogenic properties helps understand the biological impact of nitrosamines.
Medicine: It is investigated for its potential role in cancer research and drug development.
Industry: The compound is studied for its presence and effects in various industrial processes, including food preservation and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-Nitroso(1-acetoxyethyl)cyclopropylamine involves its metabolic activation, often through cytochrome P450 enzymes. This activation leads to the formation of reactive intermediates that can alkylate DNA, potentially causing mutations and carcinogenesis . The nitroso group (-N=O) is crucial in this process, as it is highly electrophilic and can react with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
- N-Nitrosopyrrolidine (NPYR)
Uniqueness
N-Nitroso(1-acetoxyethyl)cyclopropylamine is unique due to its specific structure, which includes an acetoxyethyl group and a cyclopropylamine moiety. This structure may influence its reactivity and biological activity compared to other nitrosamines .
Propiedades
Número CAS |
91254-59-0 |
|---|---|
Fórmula molecular |
C7H12N2O3 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1-[cyclopropyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C7H12N2O3/c1-5(12-6(2)10)9(8-11)7-3-4-7/h5,7H,3-4H2,1-2H3 |
Clave InChI |
CXDATTIAKXMIII-UHFFFAOYSA-N |
SMILES canónico |
CC(N(C1CC1)N=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)


![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)

![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)

![1,1'-(Hexane-1,6-diyl)bis[5-(4-methoxyphenyl)-1H-1,2,3-triazole]](/img/structure/B14354739.png)


![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)


